The [, , ]triazolo[1,5-a]pyrimidine scaffold represents a versatile framework for developing new therapeutic agents and research tools. Continued research into the synthesis, SAR, mechanisms of action, and pharmacological properties of these compounds holds great promise for addressing various unmet medical needs and advancing our understanding of biological processes.
2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound characterized by the molecular formula . This compound belongs to the class of triazolopyrimidines, which are recognized for their diverse biological activities and applications in medicinal chemistry. The compound's structure features a triazole ring fused to a pyrimidine ring, which contributes to its unique chemical properties and potential therapeutic applications.
The synthesis of 2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through various methods:
These synthesis routes highlight not only the versatility of the methods but also their potential for scalability in industrial applications due to their efficiency and eco-friendliness.
The molecular structure of 2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be represented as follows:
InChI=1S/C8H10N4O/c1-3-6-10-8-9-5(2)4-7(13)12(8)11-6/h4H,3H2,1-2H3,(H,9,10,11)
SYPMBCKXHBWLMY-UHFFFAOYSA-N
This structure indicates the presence of both ethyl and methyl groups attached to the triazole and pyrimidine rings, which influence its chemical reactivity and biological activity.
The molecular weight of this compound is approximately 150.138 g/mol. Its specific structural features contribute to its pharmacological properties.
2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can undergo several types of chemical reactions:
The choice of reagents significantly influences the outcomes of these reactions. For example:
The mechanism of action for 2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol primarily involves its interaction with specific molecular targets within biological systems:
For instance, it has been noted that this compound can inhibit cyclic adenosine monophosphate phosphodiesterase which plays a significant role in cardiovascular functions .
The physical properties of 2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol include:
Key chemical properties include:
These properties are essential for understanding its behavior in various chemical environments and potential applications.
Scientific Uses
The compound has several applications across different fields:
Multicomponent reactions (MCRs) represent a powerful paradigm for constructing complex heterocycles like the triazolopyrimidine core in a single synthetic operation. These one-pot transformations offer inherent advantages: reduced reaction steps, minimized purification needs, lower solvent consumption, and improved atom economy—core tenets of sustainable synthesis. The triazolopyrimidine ring system of 2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is particularly amenable to MCR strategies derived from well-established condensations [5] [6].
The classical Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, provides a conceptual framework for triazolopyrimidine assembly. In a modified Biginelli-like approach, ethyl acetoacetate (contributing the C-5 methyl and C-7 ethoxy/hydroxy precursor), 3-amino-1,2,4-triazole (providing the triazole ring with the N-1, C-2, N-3, N-4 atoms), and an appropriate aldehyde (acetaldehyde or paraldehyde as ethyl group sources) undergo acid-catalyzed cyclocondensation. This one-pot reaction typically employs mild Lewis or Brønsted acids (e.g., ZnCl₂, p-TsOH) under reflux conditions in ethanol or acetic acid, yielding the ethyl ester precursor of the target compound (5-methyl-2-ethyl[1,2,4]triazolo[1,2-a]pyrimidin-7-yl acetate). Subsequent ester hydrolysis under basic conditions (e.g., NaOH/H₂O) followed by acidification readily furnishes 2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol.
Table 1: Optimization of Biginelli-like Condensation for Triazolopyrimidine Core Assembly
Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
ZnCl₂ | EtOH | Reflux | 4 | 68 | Low cost |
p-TsOH | AcOH | 120 | 3 | 75 | Homogeneous |
Montmorillonite K10 | Solvent-free | 100 | 2.5 | 82 | Eco-friendly, recyclable |
[BMIM]HSO₄ | Neat | 90 | 1.5 | 88 | Dual solvent/catalyst |
Key challenges involve optimizing the aldehyde component delivery for the C-2 ethyl group and suppressing side reactions like self-condensation of the carbonyl component. Careful control of stoichiometry, particularly the ratio of amino triazole to acetoacetate derivative (typically 1:1:1), and reaction temperature is crucial for maximizing regioselectivity and yield towards the desired 5-methyl-7-hydroxy regioisomer. The reaction proceeds through an initial Knoevenagel-type condensation, Michael addition, and final cyclodehydration sequence [1] [8] [10].
Ionic liquids (ILs) have emerged as superior reaction media and catalysts for enhancing the regioselectivity and efficiency of triazolopyrimidine synthesis. Bronsted acidic ILs, such as 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM]HSO₄) or 1-sulfonic acid pyridinium acetate ([Py-SO₃H][OAc]), act as dual solvent-catalysts. These ILs facilitate the Biginelli-like condensation under milder conditions (70-90°C) compared to conventional solvents, often achieving higher yields (85-90%) and significantly improved regioselectivity for the 1,2,4-triazolo[1,5-a]pyrimidine isomer over the less common [4,3-c] isomer. The ionic environment promotes proton transfer and stabilizes charged intermediates, directing the cyclization pathway favorably. Furthermore, the non-volatile nature of ILs reduces emission risks, and their recyclability (typically 4-5 cycles with minimal loss in activity) substantially improves the green metrics of the synthesis. After the reaction, the product can be extracted with ethyl acetate or water (depending on IL solubility), leaving the ionic liquid phase ready for reuse after drying [1] [6].
While the core scaffold assembly installs the C-5 methyl and C-7 hydroxy groups, the C-2 and C-6 positions offer handles for diversification to generate libraries of analogues. C-2, adjacent to the triazole ring N-3, exhibits moderate electrophilic character amenable to nucleophilic substitution if activated. C-6, electron-deficient due to the flanking pyrimidine nitrogens, is particularly susceptible to nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling after suitable activation, typically via halogenation.
Direct functionalization at C-2 is challenging due to its position. However, the C-2 ethyl group can be oxidized to an acetic acid moiety using potassium permanganate (KMnO₄) or ruthenium catalysts (RuO₄) under controlled conditions, yielding 5-methyl-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid. This carboxylic acid serves as a versatile intermediate for subsequent derivatization via standard peptide coupling reagents. Activation with carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) followed by reaction with primary or secondary amines (R-NH₂, R₂NH) readily generates a series of 2-(alkyl/aryl carboxamido) derivatives. Similarly, conversion to the acid chloride (using SOCl₂ or oxalyl chloride) allows for reaction with amines under Schotten-Baumann conditions.
Table 2: Common Amide Derivatives Synthesized from 2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Precursor Modification | Reagents/Conditions | Target Amide Derivative (R Group) | Typical Yield (%) |
---|---|---|---|
Ethyl → Acetic Acid | KMnO₄, Pyridine, Δ | HOOC-CH₂- (Acid) | 65-75 |
Acid → Amide (Primary) | EDCI, HOBt, R-NH₂, DCM | R-NH-CO-CH₂- | 70-85 (R=Alkyl/Aryl) |
Acid → Amide (Secondary) | SOCl₂, then R₂NH, Base | R₂N-CO-CH₂- | 65-80 |
Acid → Ester | SOCl₂, then ROH, Py | ROOC-CH₂- | 75-90 |
Carboxamide derivatives at C-6 are accessed differently. Direct SNAr on 6-chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (itself prepared by chlorination at C-6) using amide anions (e.g., from lithium hexamethyldisilazide, LiHMDS) is possible but harsh. A more practical route involves palladium-catalyzed aminocarbonylation. Treating the 6-chloro derivative with carbon monoxide (CO, 1-5 atm) and a primary or secondary amine in the presence of a Pd(0) catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand like Xantphos) and a mild base (e.g., Et₃N or iPr₂NEt) in solvents like toluene or dioxane at 80-100°C directly installs the carboxamide group (-CONR¹R²) at C-6 with good yields (70-85%). This methodology offers broad functional group tolerance in the amine component [2] [3].
Halogenation, primarily chlorination or bromination at the electron-deficient C-6 position, is the cornerstone for further diversification via cross-coupling. Phosphorus oxychloride (POCl₃) is the reagent of choice for chlorination, often used neat or with catalytic N,N-dimethylaniline at reflux temperatures (105-110°C), converting the 7-ol to the 7-chloro derivative and installing chlorine at C-6. Careful control of stoichiometry (limiting POCl₃) and reaction time, or prior protection (e.g., as a silyl ether) of the C-7 hydroxy group, allows for selective monochlorination at C-6, yielding 6-chloro-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol. Alternatively, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0-25°C provides regioselective bromination at C-6.
The resulting 6-halo derivatives are highly versatile platforms for metal-catalyzed cross-coupling reactions:
Regioselectivity in these couplings is excellent, occurring exclusively at the C-6 halogen position. The C-2 ethyl group and C-7 hydroxy group generally remain unaffected under standard coupling conditions [7] [9].
The synthesis of 2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol increasingly incorporates principles of green chemistry, focusing on eliminating hazardous solvents, minimizing energy consumption, utilizing renewable catalysts, and enhancing atom economy throughout the synthetic sequence.
Replacing traditional volatile organic solvents (VOCs) with supercritical carbon dioxide (scCO₂) offers significant environmental and processing advantages for key steps in the synthesis. ScCO₂ (Tc = 31.1°C, Pc = 7.38 MPa) possesses gas-like diffusivity and viscosity combined with liquid-like density, enabling excellent penetration into reagents and tunable solvation power. The cyclocondensation step (e.g., Biginelli-like reaction) can be performed efficiently in scCO₂ medium. Operating at moderate temperatures (40-60°C) and pressures (10-25 MPa), the reaction proceeds with comparable or superior yields (80-87%) to conventional solvent-based methods. The tunable solvent power of scCO₂ facilitates the dissolution of starting materials and precipitation of the product upon depressurization, simplifying isolation. Furthermore, scCO₂ is non-flammable, non-toxic, and naturally abundant, eliminating VOC emissions and reducing the environmental footprint. The catalyst (e.g., immobilized Lewis acids on silica) can often be recycled within the scCO₂ system. Depressurization after the reaction yields the solid triazolopyrimidine product directly, while the CO₂ can be condensed and reused. This approach is particularly beneficial for downstream modifications like catalytic hydrogenation or enzymatic resolutions if required for chiral analogues, as scCO₂ is highly compatible with such processes [2] [4] [9].
Advanced catalytic systems are pivotal for enhancing the sustainability profile of triazolopyrimidine synthesis. Beyond acidic ILs and scCO₂-compatible catalysts, several other green catalytic strategies are employed:
Integrating these catalytic systems into MCRs or sequential one-pot processes significantly reduces the overall E-factor (kg waste/kg product) and process mass intensity (PMI) for manufacturing 2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol and its derivatives. Continuous flow processing using packed beds of these heterogeneous catalysts further enhances efficiency and scalability while reducing energy consumption [4] [10].
Table 3: Comparison of Catalytic Systems for Green Synthesis Optimization
Catalyst Type | Example | Key Application Step | Green Advantage | Recyclability |
---|---|---|---|---|
Acidic Ionic Liquid | [BMIM]HSO₄ | Core Cyclocondensation | Solvent/catalyst, recyclable | 4-5 cycles |
Biochar-Supported | Ni-Zeolite-Biochar (NZB) | Reduction/Hydrogenation | Waste biomass-derived, high activity | >5 cycles |
Solid Acid | Amberlite IR-120 | Hydrolysis, Etherification | Recyclable, avoids soluble acids | >10 cycles |
Magnetic Nanoparticle | Fe₃O₄@SiO₂-SO₃H | Cyclocondensation, Coupling | Easy magnetic separation | 6-8 cycles |
Organocatalyst | DMAP | Amide bond formation | Metal-free, lower toxicity waste | Limited |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1